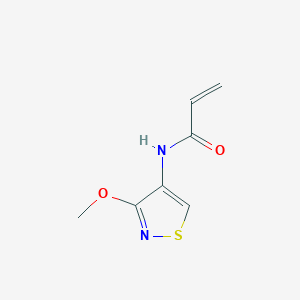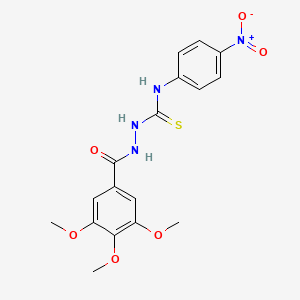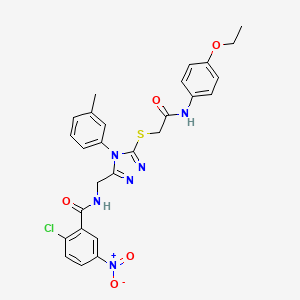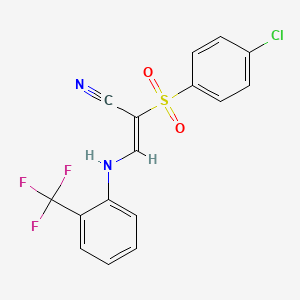![molecular formula C22H27N3O5S B2708118 N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1020982-30-2](/img/structure/B2708118.png)
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Disorders
Scientific Field
Endocrinology and Metabolic Disease Treatment
Application Summary
The compound has been explored for its role as a non-selective α-adrenoceptor antagonist, which could be beneficial in treating metabolic syndrome components such as hypertension, obesity, and dyslipidemia.
Results
Chronic administration led to a reduction in plasma triglyceride and glucose levels. However, it did not significantly affect body weight or blood pressure in normotensive animals, nor did it alter spontaneous activity or body temperature .
Antifungal Activity
Scientific Field
Pharmacology and Infectious Disease Treatment
Application Summary
Research has been conducted on derivatives of the compound for their potential antifungal properties, particularly against strains resistant to common antifungal drugs.
Methods of Application
The compound’s antifungal activity was assessed using in vitro assays against various fungal strains, including Candida species.
Results
The derivatives showed fungicidal activity at concentrations ranging from 0.2 to 3.0 mg/mL against certain Candida strains .
Metabolic Syndrome Treatment
Scientific Field
Endocrinology
Application Summary
The compound has been studied for its potential benefits in treating components of the metabolic syndrome, such as hypertension and obesity, due to its non-selective α-adrenoceptor antagonist properties.
Results
The administration resulted in reduced levels of triglycerides and glucose in rat plasma. However, it did not significantly affect body weight or blood pressure in normotensive animals, nor did it alter spontaneous activity or body temperature .
Neurodegenerative Disease Treatment
Scientific Field
Neuropharmacology
Application Summary
The compound’s sulphate and succinate salts have been investigated for their use in treating and preventing motor neuron diseases and neuromuscular junction disorders.
Methods of Application
While specific methods of application were not detailed in the search results, such studies typically involve both in vitro assays and in vivo models to evaluate the therapeutic effects of the compound.
Results
The results suggest potential therapeutic applications in neurodegenerative diseases, although specific outcomes and quantitative data were not provided in the search results .
These additional applications highlight the compound’s versatility and potential in various scientific and medical fields. The research into its uses continues to evolve, offering promising avenues for future therapeutic interventions.
Antimicrobial and Antibacterial Activity
Scientific Field
Microbiology and Infectious Diseases
Application Summary
The compound has been evaluated for its antimicrobial and antibacterial properties, particularly against resistant bacterial strains.
Methods of Application
In vitro assays were conducted to test the compound’s efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
Results
The compound demonstrated activity against these bacteria, suggesting its potential as a new class of antibacterial agent .
Serotonin Receptor Inhibition
Application Summary
Derivatives of the compound have been synthesized to target serotonin receptors, specifically the 5-HT1A receptor, which is implicated in various neurological and psychiatric disorders.
Methods of Application
The binding affinity of the derivatives was tested against the 5-HT1A receptor to determine their potential as receptor inhibitors.
Results
The derivatives showed high selectivity and strong binding affinity towards the 5-HT1A receptor, indicating their promise as therapeutic agents for conditions related to serotonin dysregulation .
Cardiovascular Research
Application Summary
The compound’s interaction with adrenergic receptors suggests potential applications in cardiovascular research, particularly in the modulation of blood pressure and heart rate.
Results
While specific data was not available, such studies would typically report on the compound’s efficacy in modulating cardiovascular functions and its therapeutic potential .
Metabolic Disorder Management
Application Summary
The compound has been investigated for its role in managing metabolic disorders, leveraging its α-adrenoceptor antagonist properties to influence lipid and carbohydrate metabolism.
Methods of Application
Chronic administration in animal models of obesity was used to evaluate the compound’s effects on body weight, plasma glucose, and triglyceride levels.
Results
The compound was found to reduce plasma triglyceride and glucose levels, suggesting its utility in managing aspects of metabolic syndrome .
Propiedades
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-4-2-5-19(14-17)24-9-11-25(12-10-24)31(27,28)13-3-8-23-22(26)18-6-7-20-21(15-18)30-16-29-20/h2,4-7,14-15H,3,8-13,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQAQEYBMODYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2708036.png)
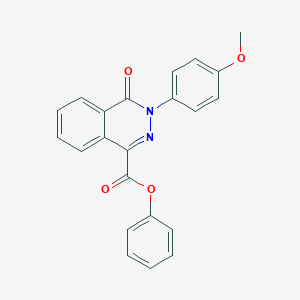
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2708040.png)
![N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708041.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2708042.png)
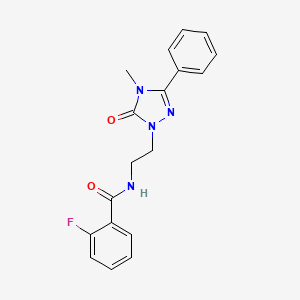
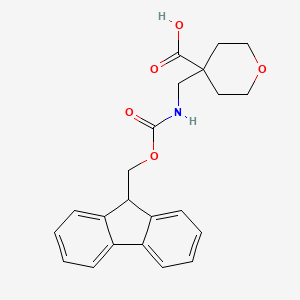
![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)
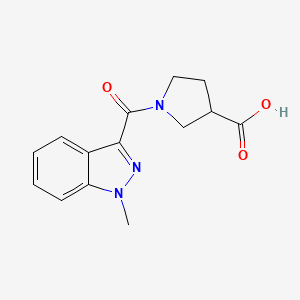
![2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2708051.png)
